molecular formula C2H7AsO3 B3343178 Ethylarsonic acid CAS No. 507-32-4

Ethylarsonic acid

Cat. No.: B3343178
CAS No.: 507-32-4
M. Wt: 154 g/mol
InChI Key: YHAUELCERLPWSP-UHFFFAOYSA-N
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Description

Ethylarsonic acid is an organoarsenic compound with the chemical formula C₂H₇AsO₃ It is a colorless, water-soluble solid that has been studied for its various chemical properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylarsonic acid can be synthesized through the reaction of arsenous acid with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

As(OH)3+C2H5I+NaOHC2H7AsO(OH)2+NaI+H2O\text{As(OH)}_3 + \text{C}_2\text{H}_5\text{I} + \text{NaOH} \rightarrow \text{C}_2\text{H}_7\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} As(OH)3​+C2​H5​I+NaOH→C2​H7​AsO(OH)2​+NaI+H2​O

This reaction involves the alkylation of arsenic, leading to the oxidation of arsenic from the +3 to the +5 oxidation state.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethylarsonic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound derivatives with higher oxidation states.

    Reduction: It can be reduced back to its trivalent state under specific conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxides, while substitution reactions can yield various ethyl-substituted arsenic compounds.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studies have investigated its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain types of cancer.

    Industry: Ethylarsonic acid and its derivatives are used in the production of pesticides and herbicides.

Mechanism of Action

Ethylarsonic acid can be compared with other organoarsenic compounds such as mthis compound and dimethylarsinic acid. While all these compounds share similar chemical properties, this compound is unique due to its ethyl group, which imparts different reactivity and biological activity. Mthis compound and dimethylarsinic acid are more commonly used in agricultural applications, whereas this compound is being explored for its potential in medicine and industry.

Comparison with Similar Compounds

  • Methylarsonic acid (CH₅AsO₃)
  • Dimethylarsinic acid ((CH₃)₂AsO₂H)
  • Phenylarsonic acid (C₆H₅AsO₃H₂)

Properties

IUPAC Name

ethylarsonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7AsO3/c1-2-3(4,5)6/h2H2,1H3,(H2,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAUELCERLPWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[As](=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7AsO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870574
Record name Ethylarsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-32-4
Record name Ethanearsonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylarsonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylarsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHANEARSONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X70N4H8H8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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